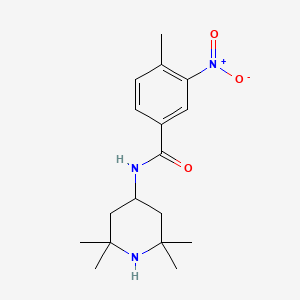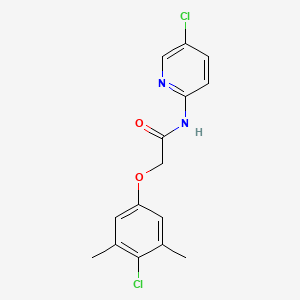
4-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks like benzamides and piperidine derivatives. For instance, the synthesis of various benzamide derivatives, including those substituted with piperidine groups, often involves condensation reactions, amide bond formation, and nitration steps to introduce the nitro group (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzamide core, with a nitro group at one position and a piperidinyl group substituted at another. The presence of these groups can significantly affect the molecule's electronic distribution, conformational stability, and intermolecular interactions, as evidenced by studies on similar compounds (Sugimoto et al., 1990).
Chemical Reactions and Properties
Compounds like 4-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can undergo various chemical reactions, including hydrolysis of the amide bond, reduction of the nitro group, and nucleophilic substitution reactions at the piperidine moiety. The reactivity of such compounds is influenced by the electron-withdrawing or donating effects of the substituents (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, can vary widely depending on the specific substituents and their positions on the benzamide ring. For instance, the introduction of nitro and alkyl groups can significantly affect the compound's hydrophobicity and solubility in different solvents (Khatiwora et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are also determined by the nature of the substituents. The nitro group is an electron-withdrawing group that can decrease the basicity of nearby nitrogen atoms, while the piperidinyl group can engage in hydrogen bonding and other non-covalent interactions (Smith & Wermuth, 2010).
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-6-7-12(8-14(11)20(22)23)15(21)18-13-9-16(2,3)19-17(4,5)10-13/h6-8,13,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNMZRYDDZINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5651564.png)





![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5651615.png)
![1-(diphenylmethyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5651623.png)
![N-(2-fluorophenyl)-3-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B5651628.png)
![1-benzyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651636.png)
![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5651669.png)
![6-[(3-ethylisoxazol-5-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5651677.png)